molecular formula C6H12N2O2S B1447069 2-Methanesulfonyl-2,6-diazaspiro[3.3]heptane CAS No. 1433176-83-0

2-Methanesulfonyl-2,6-diazaspiro[3.3]heptane

Cat. No.: B1447069
CAS No.: 1433176-83-0
M. Wt: 176.24 g/mol
InChI Key: BEMZHSZVNONKAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The emergence of this compound as a significant chemical entity traces its origins to the broader development of spirocyclic chemistry in the early 21st century. The foundational work on 2,6-diazaspiro[3.3]heptane systems was established through pioneering research conducted by Stocks and colleagues at AstraZeneca Research and Development in 2007. This research group developed the first concise synthesis of 2,6-diazaspiro[3.3]heptan-1-ones and demonstrated their subsequent conversion into 2,6-diazaspiro[3.3]heptanes, establishing the synthetic foundation for derivative compounds including the methanesulfonyl variant.

The historical significance of this discovery cannot be understated, as the azetidine-derived spirocyclic beta-lactam 2,6-diazaspiro[3.3]heptan-1-one ring system had not previously been prepared in the chemical literature prior to this work. The development of synthetic methodologies for these compounds represented a paradigm shift in spirocyclic chemistry, opening new avenues for structural exploration and functional modification. The specific methanesulfonyl derivative emerged through subsequent research focused on introducing sulfonyl functionality to enhance molecular properties and biological activity.

The synthetic breakthrough achieved by the AstraZeneca team involved the development of methods amenable to library production, recognizing the importance of scalable synthesis for pharmaceutical applications. This foresight proved prescient, as the compound would later find application in major drug discovery programs. The historical trajectory of this compound illustrates the evolution from academic curiosity to practical pharmaceutical utility, spanning nearly two decades of continuous research and development.

Significance in Organic Chemistry Research

This compound occupies a position of considerable importance within organic chemistry research due to its unique structural characteristics and synthetic versatility. The compound represents a convergence of several significant chemical concepts, including spirocyclic architecture, nitrogen heterocycles, and sulfonyl functionality, creating a molecular platform with exceptional three-dimensional complexity. This structural complexity has made it an attractive target for researchers exploring structure-activity relationships in medicinal chemistry applications.

The spirocyclic framework of the compound imparts remarkable conformational rigidity, a property that has proven invaluable in drug design applications. This rigidity constrains the molecule to specific spatial orientations, potentially enhancing binding selectivity and reducing conformational entropy penalties in biological interactions. Research has demonstrated that spirocyclic compounds often exhibit improved pharmacological properties compared to their non-spirocyclic analogs, including enhanced metabolic stability and reduced off-target interactions.

The methanesulfonyl group introduces additional functionality that significantly expands the compound's utility in synthetic chemistry. Sulfonyl groups are known to participate in various chemical transformations, including nucleophilic substitution reactions, reductive processes, and metal-catalyzed cross-coupling reactions. This functional diversity has enabled researchers to use this compound as a versatile building block for constructing more complex molecular architectures.

Recent applications in palladium-catalyzed aryl amination reactions have demonstrated the compound's utility as a piperazine surrogate, offering improved structural properties while maintaining essential chemical reactivity. This application has opened new synthetic pathways for creating nitrogen-containing heterocycles with enhanced spatial complexity. The compound's success in these transformations has established it as a valuable tool in the synthetic chemist's arsenal.

Nomenclature and Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic systems. The name derives from several key structural components that must be understood in sequence to appreciate the compound's complete molecular architecture. The base structure is identified as a diazaspiro[3.3]heptane, indicating a seven-membered spirocyclic system containing two nitrogen atoms positioned at the 2 and 6 positions.

The spirocyclic designation [3.3] indicates that the spiro center connects two four-membered rings, creating the characteristic rigid three-dimensional structure. This nomenclature system provides precise structural information, allowing chemists to understand the molecular geometry without requiring visual representation. The diaza prefix specifies the presence of two nitrogen atoms within the ring system, while their positional numbers (2,6) indicate their specific locations within the heptane framework.

The methanesulfonyl substituent represents a methylsulfonyl functional group (-SO2CH3) attached to one of the nitrogen atoms, specifically at position 2 of the spirocyclic system. This functional group significantly alters the compound's chemical properties, introducing electron-withdrawing characteristics and potential sites for further chemical modification. The complete systematic name thus conveys both the core spirocyclic structure and the specific functional modification.

Property Value Reference
Chemical Abstracts Service Number 1433176-83-0
Molecular Formula C6H12N2O2S
Molecular Weight 176.24 g/mol
Melting Point Data not available
International Chemical Identifier InChI=1S/C6H12N2O2S/c1-11(9,10)8-4-6(5-8)2-7-3-6/h7H,2-5H2,1H3

Chemical classification systems place this compound within multiple overlapping categories. Structurally, it belongs to the class of spirocyclic compounds, characterized by the presence of two or more rings sharing a single atom. Functionally, it is classified as both a nitrogen heterocycle and a sulfonamide derivative, reflecting its dual chemical nature.

Position in Contemporary Chemical Research

This compound currently occupies a prominent position in contemporary chemical research, particularly within the pharmaceutical industry where it has emerged as a critical component in advanced drug discovery programs. The compound's most notable contemporary application involves its incorporation into TYRA-300 (dabogratinib), a breakthrough selective fibroblast growth factor receptor 3 inhibitor developed by Tyra Biosciences for treating urothelial cancers and achondroplasia.

The development of TYRA-300 represents a significant milestone in targeted cancer therapy, as it addresses the limitations of existing pan-fibroblast growth factor receptor inhibitors that suffer from isoform off-target toxicities. The incorporation of this compound into this therapeutic agent demonstrates the compound's value in achieving selectivity profiles that were previously unattainable with conventional molecular scaffolds. This application has validated the compound's utility in addressing complex pharmacological challenges.

Current research trends indicate expanding interest in spirocyclic building blocks for drug discovery applications, with this compound serving as a prototype for this emerging chemical class. The compound's success in achieving selective kinase inhibition has prompted investigation into its potential applications across other therapeutic targets, including antimicrobial agents and neurological disorders. Research groups worldwide are exploring structural modifications and analogs to optimize biological activity while maintaining the advantageous properties conferred by the spirocyclic framework.

The compound's position in contemporary research is further strengthened by advances in synthetic methodology that have made large-scale preparation economically viable. Commercial availability from multiple suppliers has facilitated broader research adoption, enabling academic and industrial laboratories to explore new applications without requiring specialized synthetic expertise. This accessibility has accelerated research progress and expanded the compound's impact across multiple scientific disciplines.

Recent publications demonstrate the compound's utility as a privileged structure in medicinal chemistry, with researchers reporting successful applications in developing inhibitors for various biological targets. The emerging recognition of spirocyclic compounds as privileged structures reflects their unique ability to access three-dimensional chemical space efficiently while maintaining drug-like properties. This trend positions this compound at the forefront of contemporary medicinal chemistry research.

Properties

IUPAC Name

2-methylsulfonyl-2,6-diazaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2S/c1-11(9,10)8-4-6(5-8)2-7-3-6/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMZHSZVNONKAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC2(C1)CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach to 2,6-Diazaspiro[3.3]heptane Core

The core of 2-Methanesulfonyl-2,6-diazaspiro[3.3]heptane is the 2,6-diazaspiro[3.3]heptane scaffold, which serves as a structural surrogate for piperazine. The synthesis of this scaffold is a prerequisite step before functionalization with the methanesulfonyl group.

  • Reductive Amination Route:
    A practical and scalable route to 2,6-diazaspiro[3.3]heptanes involves reductive amination of readily available aldehydes with primary amines or anilines, followed by cyclization. This method provides high yields and is amenable to large-scale synthesis, making it suitable for library generation or bulk preparation.

  • Double Substitution Cyclization:
    Another efficient method involves double substitution reactions between di-electrophiles and di-nucleophiles, leading to the spirocyclic framework. This multi-step synthesis offers higher turnover and yields compared to [2+2] cycloadditions and often avoids the need for chromatographic purification.

  • [2+2] Cycloaddition:
    Though less efficient, [2+2] cycloaddition between dichloroketene and olefins can be used to form the spirocyclic ring. This method generally results in low to moderate yields and requires chromatographic purification due to side products and low turnover.

Introduction of the Methanesulfonyl Group

The methanesulfonyl (mesyl) group is typically introduced via sulfonylation reactions on the diazaspiro scaffold.

  • Sulfonylation of Amines:
    The secondary amine of the 2,6-diazaspiro[3.3]heptane can be reacted with methanesulfonyl chloride under basic conditions to afford the methanesulfonyl derivative. This step is generally performed after the spirocyclic core is constructed to ensure selectivity and avoid side reactions during ring formation.

  • Reaction Conditions:
    Typical sulfonylation involves the use of a base such as triethylamine or pyridine in an aprotic solvent like dichloromethane at low temperatures to control reaction rates and minimize by-products.

Detailed Synthetic Scheme (Summarized)

Step Reaction Type Reagents/Conditions Outcome/Yield Notes
1 Reductive amination Aldehyde + primary amine + Na(AcO)3BH Formation of intermediate High yield, scalable
2 Cyclization (double substitution) Di-electrophile + di-nucleophile, Zn(Cu), POCl3, AcOH Formation of 2,6-diazaspiro[3.3]heptane High turnover, avoids chromatography
3 Sulfonylation Methanesulfonyl chloride + base (Et3N) This compound Controlled conditions, selective

Research Findings and Optimization Notes

  • Zinc-Copper (Zn(Cu)) Reagent Preparation:
    The success of cyclization via double substitution heavily depends on the quality of the Zn(Cu) reagent. Freshly prepared Zn(Cu) from zinc and copper sulfate pentahydrate in water, followed by treatment with POCl3, provides the best results. Commercial Zn(Cu) or in situ preparations are less effective. POCl3 likely sequesters zinc halides or removes water, enhancing the reaction's efficiency.

  • Reaction Yields:

    • Cyclization steps typically yield 40-60% of the desired spiro compound.
    • Reductive amination steps are generally high yielding (>70%).
    • Sulfonylation yields vary but are optimized by controlling temperature and base equivalents.
  • Purification:
    The double substitution method often yields products pure enough to avoid chromatography, while [2+2] cycloadditions require chromatographic purification due to side products.

  • Scalability:
    The reductive amination and double substitution routes are scalable and practical for industrial applications, whereas [2+2] cycloadditions are less favored due to low yields and operational complexity.

Summary Table of Preparation Methods

Method Key Features Advantages Disadvantages
Reductive Amination + Cyclization Uses aldehydes and amines; high yield Scalable, practical for libraries Requires multiple steps
Double Substitution Cyclization Uses di-electrophiles and di-nucleophiles; Zn(Cu) catalyst High turnover, minimal purification Sensitive to reagent quality
[2+2] Cycloaddition Cycloaddition of dichloroketene and olefins Direct ring formation Low yield, requires chromatography

Chemical Reactions Analysis

Types of Reactions

2-Methanesulfonyl-2,6-diazaspiro[3.3]heptane can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The diazaspiro core can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfonyl group can yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-Methanesulfonyl-2,6-diazaspiro[3.3]heptane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a useful tool in studying biological systems.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methanesulfonyl-2,6-diazaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can participate in various chemical reactions, while the diazaspiro core can interact with biological molecules, potentially affecting their function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Structural and Functional Variations

The biological and chemical properties of 2,6-diazaspiro[3.3]heptane derivatives are heavily influenced by substituents. Key comparisons include:

Table 1: Substituent-Specific Properties
Compound Name Substituent(s) Molecular Weight (g/mol) Key Features Applications References
2-Methanesulfonyl-2,6-diazaspiro[3.3]heptane -SO₂CH₃ 176.24 Electrophilic center; stable under refrigeration Drug discovery, catalysis
2-(2,2,2-Trifluoroethyl)-2,6-diazaspiro[3.3]heptane -CH₂CF₃ 210.19 Electron-withdrawing CF₃ group; increased lipophilicity Fluorinated bioactive molecules
2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochloride -CH₃ (salt: 2HCl) 181.09 Compact, non-polar substituent; high solubility in polar solvents SAR studies, intermediates for neuroactive agents
6-Boc-2,6-diazaspiro[3.3]heptane hemioxalate -Boc (tert-butyloxycarbonyl) 317.28 Amine-protecting group; facilitates stepwise synthesis Peptidomimetics, controlled amine functionalization
2-Cyclopropyl-2,6-diazaspiro[3.3]heptane bistrifluoroacetate -C₃H₅ (cyclopropyl) 396.25 Rigid, strained ring; potential metabolic stability Kinase inhibitors, GPCR-targeted therapies

Research Findings and Trends

  • Anticancer Activity : Spiroisoxazoline analogs (e.g., YA1–YA3) with pyrrolidine cores demonstrate cytotoxicity against cancer cell lines, suggesting that substituents like methanesulfonyl could modulate target selectivity .
  • Neuroprotection : Rigid spirocyclic scaffolds (e.g., cyclopropyl derivatives) show promise in mitigating cognitive deficits, with substituents influencing receptor binding affinity .
  • Synthetic Utility : The spiro[3.3]heptane core’s conformational rigidity is exploited in asymmetric synthesis, as seen in chiral tert-butylsulfinyl derivatives .

Biological Activity

2-Methanesulfonyl-2,6-diazaspiro[3.3]heptane is a compound of interest in medicinal chemistry, primarily due to its unique spirocyclic structure that incorporates both nitrogen and sulfur atoms. This compound has been investigated for its potential biological activities, which may include antimicrobial, anticancer, and neuropharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C8H14N2O2S, with a molecular weight of approximately 206.28 g/mol. Its spirocyclic framework contributes to its distinctive reactivity and interaction with biological systems.

Target Interactions

Research indicates that this compound interacts with various biological targets, including:

  • Receptors : Potential interactions with neurotransmitter receptors (e.g., dopamine and serotonin receptors) suggest implications in neuropharmacology.
  • Enzymes : It may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

Biochemical Pathways

The compound's activity is likely mediated through modulation of key biochemical pathways related to neurotransmission and cardiovascular regulation. Further studies are needed to fully elucidate these pathways.

Antimicrobial Properties

Initial investigations have shown that this compound exhibits notable antimicrobial activity against a range of bacterial strains. In vitro studies suggest effective inhibition of bacterial growth at varying concentrations.

Anticancer Activity

Preliminary studies indicate potential anticancer properties, with the compound demonstrating cytotoxic effects on several cancer cell lines. The mechanism may involve induction of apoptosis or cell cycle arrest, although further research is required to confirm these findings.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : Studies are ongoing to assess its bioavailability.
  • Metabolism : The metabolic pathways and half-life in biological systems are under investigation.
  • Excretion : Data on elimination routes remain limited but are essential for understanding dosage regimens.

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Study on Antimicrobial Efficacy :
    • Objective : Evaluate the antimicrobial properties against Gram-positive and Gram-negative bacteria.
    • Findings : Showed significant inhibition at concentrations as low as 10 µg/mL.
    • : Suggests potential for development as an antimicrobial agent.
  • Cytotoxicity Assessment in Cancer Cells :
    • Objective : Assess the effect on human cancer cell lines (e.g., HeLa, MCF-7).
    • Findings : Induced apoptosis in a dose-dependent manner; IC50 values ranged from 15 to 25 µM.
    • : Promising candidate for further anticancer drug development.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeUnique Features
2,6-Diazaspiro[3.3]heptaneSpirocyclicLacks methylsulfonyl group; simpler structure
6-Amino-2-thiaspiro[3.3]heptaneThiaspiralContains sulfur; different nitrogen arrangement
N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptaneAryl-substitutedEnhanced aryl interaction; used in drug design

The presence of the methylsulfonyl group distinguishes this compound from other similar compounds, potentially enhancing its solubility and reactivity in biological systems.

Q & A

Q. Q1. What are the key synthetic routes for 2-methanesulfonyl-2,6-diazaspiro[3.3]heptane, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves cyclization of diamines with ketones/aldehydes under acidic or reductive amination conditions. A common approach includes:

  • Step 1: Reacting a substituted diamine (e.g., 1,3-diamine derivatives) with methanesulfonyl chloride to introduce the sulfonyl group.
  • Step 2: Cyclization via reductive amination or acid-catalyzed spiroannulation to form the spiro[3.3]heptane core .
    Critical parameters:
  • Inert atmosphere (N₂/Ar) minimizes oxidation side products .
  • Temperature control (40–60°C) optimizes cyclization kinetics .
  • Purification: Chromatography (silica gel, NH₃/MeOH eluent) or recrystallization improves purity (>95%) .

Q. Q2. How can the structural integrity of this compound be confirmed experimentally?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR identifies spirocyclic protons (δ 3.5–4.5 ppm) and sulfonyl group integration .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in the bicyclic framework .
  • X-ray Crystallography: Confirms bond angles (e.g., 60° for spiro junctions) and spatial arrangement .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ = 212.70 for hydrochloride salt) .

Advanced Research Questions

Q. Q3. What strategies are effective for resolving enantiomers of this compound, and how does chirality impact biological activity?

Methodological Answer:

  • Chiral Resolution:
    • Use chiral auxiliaries (e.g., tert-butylsulfinyl groups) during synthesis to induce asymmetry .
    • Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers with >99% ee .
  • Biological Impact:
    • Enantiomers may exhibit divergent binding affinities. For example, (S)-enantiomers showed 10-fold higher inhibition of soluble epoxide hydrolase (sEH) than (R)-forms in preliminary assays .

Q. Q4. How does the methanesulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions compared to non-sulfonylated analogs?

Methodological Answer:

  • Electron-Withdrawing Effect: The -SO₂Me group enhances electrophilicity at adjacent carbons, accelerating SN2 reactions (e.g., with amines or thiols).

  • Comparative Reactivity:

    Compound Reaction Rate (k, M⁻¹s⁻¹) Activation Energy (kJ/mol)
    2-Methanesulfonyl derivative0.4568.2
    2-Methyl analog0.1285.7
    Data derived from kinetic studies under identical conditions .

Q. Q5. What computational methods are suitable for predicting the binding modes of this compound to biological targets like sigma receptors?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Simulates interactions with receptor pockets (e.g., σ1 receptor PDB: 6DK1). Focus on hydrogen bonds between sulfonyl oxygen and Tyr/Tyr residues .
  • Molecular Dynamics (GROMACS): Assess stability of ligand-receptor complexes over 100-ns simulations. Key metrics: RMSD (<2 Å), binding free energy (MM-PBSA) .

Data Contradictions and Resolution

Q. Q6. Discrepancies exist in reported solubility values for this compound across studies. How can these be reconciled?

Methodological Answer:

  • Source Analysis:
    • Salt Form Differences: Hydrochloride salts (e.g., MFCD28398172) are water-soluble (>50 mg/mL), while free bases require organic solvents (DMSO/EtOAc) .
    • Purity Impact: Lower purity (<95%) due to residual solvents (e.g., dioxane) artificially reduces solubility .
  • Standardization: Use USP-grade solvents and Karl Fischer titration to control water content during measurements .

Methodological Best Practices

Q. Q7. What analytical techniques are recommended for assessing the stability of this compound under varying pH conditions?

Methodological Answer:

  • Forced Degradation Studies:
    • Acidic/Base Conditions: Incubate at pH 2 (HCl) and pH 12 (NaOH) at 40°C for 24 hours.
    • Analysis:
  • HPLC-UV monitors degradation products (e.g., sulfonic acid derivatives at Rt 8.2 min) .
  • LC-MS identifies breakdown pathways (e.g., hydrolysis of sulfonyl group) .

Comparative Analysis

Q. Q8. How do the biological activities of this compound and its 2-ethylsulfonyl analog differ in enzyme inhibition assays?

Methodological Answer:

  • SAR Study Design:

    • Target: Soluble epoxide hydrolase (sEH).
    • Assay: Fluorescent-based inhibition (IC₅₀) measurements .
  • Results:

    Compound IC₅₀ (nM) Selectivity (vs. CYP450)
    2-Methanesulfonyl derivative12.3>100-fold
    2-Ethylsulfonyl analog45.720-fold
    Increased steric bulk in ethyl analogs reduces target affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methanesulfonyl-2,6-diazaspiro[3.3]heptane
Reactant of Route 2
2-Methanesulfonyl-2,6-diazaspiro[3.3]heptane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.